molecular formula C12H19ClN2O4 B1514663 Midodrine (R-isomer HCl)

Midodrine (R-isomer HCl)

Cat. No.: B1514663
M. Wt: 290.74 g/mol
InChI Key: MGCQZNBCJBRZDT-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Midodrine (R-isomer HCl), also known as Midodrine Hydrochloride, is a pharmaceutical compound primarily used as a vasopressor agent. It is commonly prescribed for the treatment of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. The compound’s molecular formula is C12H18N2O4.ClH, and it has a molecular weight of 290.743 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Midodrine Hydrochloride involves several key steps:

    Starting Material: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 2,5-dimethoxy-β-nitrostyrene.

    Reduction: The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine.

    Acylation: The amine is acylated with chloroacetyl chloride to form 2,5-dimethoxy-N-(2-chloroacetyl)phenethylamine.

    Cyclization: The acylated product undergoes cyclization to form the desired Midodrine Hydrochloride.

Industrial Production Methods

Industrial production of Midodrine Hydrochloride typically involves large-scale synthesis using the same steps mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Midodrine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Various substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of Midodrine Hydrochloride.

    Reduction: Reduced amine forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Midodrine Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying vasopressor agents.

    Biology: Investigated for its effects on blood pressure regulation and vascular tone.

    Medicine: Primarily used in the treatment of orthostatic hypotension and other related conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Midodrine Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the blood vessels, leading to vasoconstriction and an increase in blood pressure. The compound is a prodrug, meaning it is converted into its active form, desglymidodrine, in the body. Desglymidodrine then acts on the alpha-adrenergic receptors to produce its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: Another vasopressor agent used to treat hypotension.

    Ephedrine: A compound with similar vasoconstrictive properties.

    Norepinephrine: A naturally occurring neurotransmitter with vasopressor effects.

Uniqueness

Midodrine Hydrochloride is unique in its specific action on alpha-adrenergic receptors and its use as a prodrug. This allows for a more controlled and sustained increase in blood pressure compared to other vasopressor agents .

Properties

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

IUPAC Name

2-amino-N-[(2R)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/t10-;/m0./s1

InChI Key

MGCQZNBCJBRZDT-PPHPATTJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CNC(=O)CN)O.Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Origin of Product

United States

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